Cas no 1235397-05-3 (3-cyano-4-[2-(1-methyl-1H-pyrazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide)
![3-cyano-4-[2-(1-methyl-1H-pyrazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide structure](https://www.kuujia.com/scimg/cas/1235397-05-3x500.png)
3-cyano-4-[2-(1-methyl-1H-pyrazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 3-Cyano-4-[2-(1-methyl-1H-pyrazol-5-yl)phenoxy]-N-2-thiazolyl-benzenesulfonamide
- 3-cyano-4-[2-(2-methylpyrazol-3-yl)phenoxy]-N-(1,3-thiazol-2-yl)benzenesulfonamide
- 3-cyano-4-(2-(1-methyl-1H-pyrazol-5-yl)phenoxy)-N-(thiazol-2-yl)benzenesulfonamide
- BDBM50024250
- PF-04856264
- 3-cyano-4-[2-(1-methyl-1H-pyrazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
- GLXC-10488
- F1905-6532
- F82053
- MS-27840
- PF-04856264?
- CHEMBL2324000
- AKOS025148666
- NCGC00485173-01
- PF-04856264, >=98% (HPLC)
- CCG-358117
- 1235397-05-3
- SCHEMBL16530690
- CS-0012528
- HY-12811
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- MDL: MFCD28124397
- Inchi: 1S/C20H15N5O3S2/c1-25-17(8-9-23-25)16-4-2-3-5-19(16)28-18-7-6-15(12-14(18)13-21)30(26,27)24-20-22-10-11-29-20/h2-12H,1H3,(H,22,24)
- InChI Key: MKSKJVIBSRUWSZ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=C(C#N)C=1)OC1=CC=CC=C1C1=CC=NN1C)(NC1=NC=CS1)(=O)=O
Computed Properties
- Exact Mass: 437.06163170 g/mol
- Monoisotopic Mass: 437.06163170 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 737
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Molecular Weight: 437.5
- Topological Polar Surface Area: 147
Experimental Properties
- Solubility: DMSO: soluble10mg/mL, clear
3-cyano-4-[2-(1-methyl-1H-pyrazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide Security Information
3-cyano-4-[2-(1-methyl-1H-pyrazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM331018-250mg |
3-cyano-4-[2-(2-methylpyrazol-3-yl)phenoxy]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
1235397-05-3 | 95%+ | 250mg |
$965 | 2023-01-10 | |
DC Chemicals | DC23600-1g |
PF-04856264 |
1235397-05-3 | >98% | 1g |
$3500.0 | 2023-09-15 | |
Chemenu | CM331018-250mg |
3-cyano-4-[2-(2-methylpyrazol-3-yl)phenoxy]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
1235397-05-3 | 95%+ | 250mg |
$965 | 2021-06-16 | |
Chemenu | CM331018-100mg |
3-cyano-4-[2-(2-methylpyrazol-3-yl)phenoxy]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
1235397-05-3 | 95%+ | 100mg |
$582 | 2021-06-16 | |
Life Chemicals | F1905-6532-4mg |
3-cyano-4-[2-(1-methyl-1H-pyrazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide |
1235397-05-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1905-6532-75mg |
3-cyano-4-[2-(1-methyl-1H-pyrazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide |
1235397-05-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
DC Chemicals | DC23600-250 mg |
PF-04856264 |
1235397-05-3 | >98% | 250mg |
$1750.0 | 2022-02-28 | |
eNovation Chemicals LLC | Y1244018-100mg |
3-Cyano-4-[2-(1-methyl-1H-pyrazol-5-yl)phenoxy]-N-2-thiazolyl-benzenesulfonamide |
1235397-05-3 | 98% | 100mg |
$740 | 2024-06-06 | |
Life Chemicals | F1905-6532-3mg |
3-cyano-4-[2-(1-methyl-1H-pyrazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide |
1235397-05-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1905-6532-5μmol |
3-cyano-4-[2-(1-methyl-1H-pyrazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide |
1235397-05-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
3-cyano-4-[2-(1-methyl-1H-pyrazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide Related Literature
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Yutaka Kitano,Tsuyoshi Shinozuka RSC Med. Chem. 2022 13 895
Additional information on 3-cyano-4-[2-(1-methyl-1H-pyrazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
Comprehensive Overview of 3-cyano-4-[2-(1-methyl-1H-pyrazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide (CAS No. 1235397-05-3)
The compound 3-cyano-4-[2-(1-methyl-1H-pyrazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide (CAS No. 1235397-05-3) is a highly specialized sulfonamide derivative with a unique molecular structure. Its intricate design combines a cyano group, a methylpyrazole moiety, and a thiazole ring, making it a subject of interest in pharmaceutical and agrochemical research. This compound's potential applications span from enzyme inhibition to targeted drug delivery, aligning with current trends in precision medicine and small-molecule therapeutics.
In recent years, researchers have focused on sulfonamide-based compounds due to their versatility in modulating biological pathways. The presence of the 1-methyl-1H-pyrazol-5-yl group in this molecule enhances its binding affinity to specific protein targets, a feature highly sought after in kinase inhibitor development. Meanwhile, the thiazole ring contributes to improved metabolic stability, addressing a common challenge in drug discovery programs. These attributes make CAS No. 1235397-05-3 particularly relevant to ongoing studies in cancer therapeutics and inflammatory diseases.
The synthetic route for 3-cyano-4-[2-(1-methyl-1H-pyrazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide involves multi-step organic transformations, including Suzuki coupling and nucleophilic aromatic substitution reactions. Its molecular weight of 437.5 g/mol and moderate lipophilicity (predicted LogP ≈ 3.2) suggest favorable drug-likeness properties, as per Lipinski's Rule of Five. These characteristics are frequently queried in pharmacokinetic databases and cheminformatics platforms, reflecting industry demand for compounds with balanced ADME profiles.
Current patent literature indicates growing commercial interest in this chemical scaffold, particularly for selective COX-2 inhibition and tyrosine kinase modulation. The cyano substituent at the 3-position enhances electronic effects critical for protein-ligand interactions, while the sulfonamide bridge enables hydrogen bonding with biological targets. Such structural insights are valuable for researchers investigating structure-activity relationships (SAR) in medicinal chemistry projects.
From an analytical perspective, CAS 1235397-05-3 typically exhibits characteristic UV-Vis absorption maxima around 270 nm and 320 nm, facilitating HPLC detection. Its proton NMR spectrum shows distinct signals for the methylpyrazole (δ 3.9 ppm), thiazole (δ 7.2-7.4 ppm), and aromatic protons (δ 6.8-8.1 ppm). These spectral features are crucial for quality control in GMP synthesis and reference standard preparation.
Environmental and toxicological assessments of this compound are ongoing, with preliminary data suggesting moderate biodegradability and low bioaccumulation potential. These findings respond to increasing regulatory focus on green chemistry principles in pharmaceutical development. The compound's photostability and thermal decomposition profiles also meet requirements for formulation development in various dosage forms.
In the context of drug repurposing initiatives, computational studies have identified potential off-target activities for 3-cyano-4-[2-(1-methyl-1H-pyrazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide against carbon anhydrase isoforms and phosphodiesterase enzymes. Such discoveries align with industry efforts to accelerate drug development timelines through in silico screening approaches. The compound's cLogP and topological polar surface area (TPSA) values further support its potential for blood-brain barrier penetration in neurological applications.
Market analysts note rising demand for high-purity intermediates like CAS No. 1235397-05-3, driven by expanding contract research organizations (CROs) and generic drug development. Its synthetic versatility allows derivatization at multiple sites, enabling creation of structure-activity relationship libraries for high-throughput screening. These applications position the compound as valuable intellectual property in the competitive landscape of small-molecule drug discovery.
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